endo-BCN-PEG12-NH2 (hydrochloride)

Catalog No.
S12384708
CAS No.
M.F
C35H65ClN2O13
M. Wt
757.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
endo-BCN-PEG12-NH2 (hydrochloride)

Product Name

endo-BCN-PEG12-NH2 (hydrochloride)

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride

Molecular Formula

C35H65ClN2O13

Molecular Weight

757.3 g/mol

InChI

InChI=1S/C35H64N2O13.ClH/c36-7-9-39-11-13-41-15-17-43-19-21-45-23-25-47-27-29-49-30-28-48-26-24-46-22-20-44-18-16-42-14-12-40-10-8-37-35(38)50-31-34-32-5-3-1-2-4-6-33(32)34;/h32-34H,3-31,36H2,(H,37,38);1H/t32-,33+,34?;

InChI Key

KMDKXFATGCRYLA-MREVACGNSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl

endo-BCN-PEG12-NH2 (hydrochloride) is a specialized compound that combines a polyethylene glycol (PEG) chain with a bicyclo[6.1.0]non-4-yne (BCN) group, along with an amino functional group. This compound is notable for its water solubility, which enhances its utility in biological applications, particularly in bioconjugation and labeling of biomolecules. The presence of the BCN group allows for copper-free click chemistry, enabling efficient and selective reactions with azide-containing molecules, while the PEG component improves solubility and biocompatibility, making it suitable for various biochemical applications .

The primary chemical reaction involving endo-BCN-PEG12-NH2 (hydrochloride) is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction occurs between the BCN group of the compound and azide-functionalized biomolecules, resulting in the formation of stable triazole-linked conjugates. The reaction conditions are typically mild and can be performed in aqueous or organic solvents without the need for copper catalysts, which is advantageous for biological systems .

Types of Reactions

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A highly specific and efficient click chemistry reaction.
  • Amide Bond Formation: The amino group can react with carboxylic acids or NHS esters to form stable amide bonds.

Major Products Formed

The major products from reactions involving endo-BCN-PEG12-NH2 include:

  • Triazole-linked conjugates with azide-containing molecules.
  • Amide-linked conjugates with proteins or other amine-containing biomolecules.

endo-BCN-PEG12-NH2 exhibits significant biological activity primarily through its role in bioconjugation. By labeling primary amines on proteins and oligonucleotides, it facilitates studies on protein interactions, localization, and dynamics within biological systems. The compound's ability to form stable linkages enhances its effectiveness in applications such as drug delivery systems and targeted therapies .

The synthesis of endo-BCN-PEG12-NH2 typically involves several steps:

  • Synthesis of PEG Backbone: A PEG chain is synthesized using standard polymerization techniques.
  • Introduction of BCN Group: The BCN moiety is conjugated to the PEG backbone through a coupling reaction.
  • Formation of Amino Group: An amine functional group is introduced to facilitate further conjugation reactions.

Common solvents used during synthesis include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The reactions are generally conducted under mild conditions to preserve functional integrity .

endo-BCN-PEG12-NH2 has diverse applications in biochemical research and therapeutic development:

  • Bioconjugation: Used to label proteins, peptides, and oligonucleotides for tracking and studying biological processes.
  • Drug Delivery: Enhances the solubility and stability of therapeutic agents in biological systems.
  • Surface Modification: Improves the properties of biomaterials by reducing non-specific binding through PEGylation .

Interaction studies involving endo-BCN-PEG12-NH2 focus on its ability to form stable complexes with various biomolecules. These studies often utilize techniques such as mass spectrometry and fluorescence spectroscopy to analyze binding affinities and kinetics. The compound's unique reactivity allows for the selective labeling of target proteins without interfering with their native functions, making it an invaluable tool in proteomics and cellular biology .

Several compounds share structural features or functionalities with endo-BCN-PEG12-NH2. Here are some notable examples:

Compound NameStructure/Functional GroupsUnique Features
endo-BCN-PEG12-NHS esterBCN group, NHS esterEnables efficient labeling of amines; versatile bioconjugation applications .
endo-BCN-PEG12-acidBCN group, carboxylic acidDual reactivity for amine coupling; improved solubility .
endo-BCN-PEG2-NHS esterShorter PEG chain, NHS esterFaster reaction rates; suitable for smaller biomolecules .
endo-BODIPY-PEGBODIPY fluorophore, PEGProvides fluorescent labeling capabilities; useful in imaging applications .

Uniqueness of endo-BCN-PEG12-NH2

endo-BCN-PEG12-NH2 stands out due to its combination of a long PEG linker with a BCN group that facilitates copper-free click chemistry, making it particularly effective for bioconjugation without compromising biological activity. Its structural design allows for enhanced solubility and reduced non-specific interactions compared to shorter PEG variants or those lacking the BCN functionality.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

756.4175178 g/mol

Monoisotopic Mass

756.4175178 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-08-09

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